6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride
説明
特性
IUPAC Name |
6-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c1-17-14(21)5-4-12(16-17)15(22)19-8-6-18(7-9-19)10-13(20)11-2-3-11;/h4-5,11,13,20H,2-3,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAJULRJRUKWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound is characterized by a unique combination of structural features:
- Chemical Formula : C19H23ClN4O3
- Molecular Weight : 378.86 g/mol
- CAS Number : 1396881-00-7
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN4O3 |
| Molecular Weight | 378.86 g/mol |
| CAS Number | 1396881-00-7 |
Antitumor Activity
Preliminary studies suggest that derivatives containing pyridazine cores exhibit significant antitumor properties. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as IKKbeta and p38 MAP kinase . These findings indicate a potential for similar activity in the studied compound.
Anti-inflammatory Effects
Compounds with piperazine structures have been reported to possess anti-inflammatory properties. The interaction with inflammatory pathways may be mediated through inhibition of pro-inflammatory cytokines like TNF-alpha . The hydroxyethyl group may also contribute to the modulation of inflammatory responses.
Antioxidant Properties
The presence of hydroxyl groups in organic compounds often correlates with antioxidant activity. While direct studies on this specific compound are scarce, related structures have demonstrated the ability to scavenge free radicals, suggesting a potential for antioxidant effects.
Case Studies and Research Findings
-
Study on Pyridazine Derivatives :
- A study evaluated various pyridazine derivatives for their ability to inhibit IKKbeta and TNF-alpha production in THP-1 cells. The results indicated that structural modifications significantly influenced biological activity, emphasizing the importance of substituents like piperazine in enhancing efficacy .
-
Imidazo[1,2-b]pyridazines :
- Research highlighted the development of imidazo[1,2-b]pyridazines as effective inhibitors against Toxoplasma gondii. These compounds maintained activity against tachyzoites and were modified into hydrochloride salts for better bioavailability in vivo . This underscores the potential for similar modifications in enhancing the biological activity of our compound.
- Anticancer Properties :
類似化合物との比較
Key Observations:
Piperazine Substitution :
- The cyclopropyl-hydroxyethyl group in the target compound is unique compared to aryl (e.g., 4-methoxyphenyl ) or heteroaryl (e.g., furan ) substituents. Cyclopropane’s ring strain and hydrophobicity may improve membrane permeability and metabolic stability.
- 4-Fluorophenyl analogues (e.g., in ) show cytotoxicity against gastric cancer cells (AGS), suggesting that electron-withdrawing groups on piperazine enhance anticancer activity .
5-Chloro-6-phenylpyridazinones () exhibit herbicidal activity, highlighting the importance of halogenation in agrochemical applications .
Biological Activity Trends :
- Piperazine derivatives with aryl sulfonyl groups (e.g., in ) demonstrate phosphodiesterase inhibition, a mechanism relevant to cardiovascular and anti-inflammatory therapies .
- Hydroxyethyl substituents (as in the target and ) may enhance solubility and hydrogen-bonding capacity, critical for target engagement .
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues (e.g., 4-methoxyphenyl derivative in ) .
- Cytotoxicity: Fluorophenyl-pyridazinone derivatives () show potent activity against AGS cells (IC₅₀: 8–25 µM), suggesting that electron-withdrawing groups on piperazine enhance anticancer effects . The target’s cyclopropyl group may similarly modulate apoptosis pathways.
- Synthetic Accessibility: The target’s synthesis likely parallels methods for analogous pyridazinones, such as coupling 2-methylpyridazinone with functionalized piperazines using carbodiimide-mediated amidation .
準備方法
Synthetic Route Design and Key Intermediates
Retrosynthetic Analysis
The target compound dissects into two primary intermediates:
- 2-Methyl-6-carboxy-pyridazin-3(2H)-one : Serves as the acylating agent for the piperazine moiety.
- 1-(2-Cyclopropyl-2-hydroxyethyl)piperazine : Provides the substituted piperazine framework.
Coupling these intermediates via amide bond formation, followed by hydrochlorination, yields the final product.
Intermediate Synthesis Protocols
Synthesis of 2-Methyl-6-carboxy-pyridazin-3(2H)-one
The pyridazinone core is synthesized through cyclocondensation of maleic anhydride with methylhydrazine, followed by regioselective methylation and oxidation:
# Example of regioselective methylation (conceptual representation)
maleic_anhydride + methylhydrazine → pyridazinone_intermediate
pyridazinone_intermediate + CH₃I → 2-methyl-pyridazinone
2-methyl-pyridazinone + KMnO₄ → 6-carboxy-2-methyl-pyridazin-3(2H)-one
Reaction conditions:
- Methylation: 0°C to 25°C, 12–24 hours, potassium carbonate base.
- Oxidation: 60–80°C, acidic aqueous medium.
Synthesis of 1-(2-Cyclopropyl-2-hydroxyethyl)piperazine
Piperazine is alkylated with epichlorohydrin to form 1-(2-hydroxyethyl)piperazine, followed by cyclopropanation:
- Epoxide Opening : $$ \text{Piperazine} + \text{Epichlorohydrin} \
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
